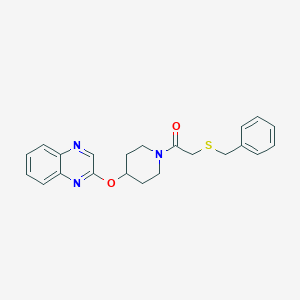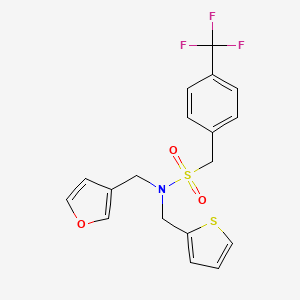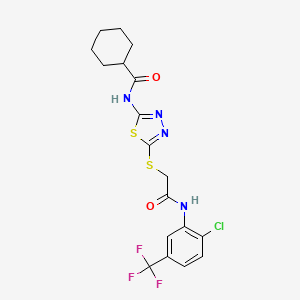![molecular formula C21H25F3N4O3S B2976150 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 898460-17-8](/img/structure/B2976150.png)
2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O3S and its molecular weight is 470.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of novel pyrimidiopyrazole derivatives demonstrates significant in vitro antitumor activity against HepG2 cell lines. This research utilized microwave irradiation for the synthesis, highlighting the compound's potential in cancer research. The molecular docking using AutoDock tools for compound 1-phenyl-1H-pyrazole-5-carboxamide derivative showed interaction with 4hdq synthase complex, indicating its potential as a therapeutic agent (Fahim et al., 2019).
Radioligand Imaging with PET
Research on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, reveals their application as selective ligands for the translocator protein (18 kDa) with potential for in vivo imaging using PET. The synthesis of [18F]DPA-714 involved a tosyloxy-for-fluorine nucleophilic aliphatic substitution, which has been fully automated, demonstrating the compound's utility in diagnostic imaging and neurological research (Dollé et al., 2008).
G-Quadruplex Stabilization and Cytotoxic Activity
A derivative having a 2-(dimethylamino)ethyl chain attached to the 5-position of the phenyl ring was identified as a selective G-quadruplex stabilizer with excellent cytotoxic activity. This macrocyclic lactam showed significant in vivo anticancer activity against a human breast cancer xenograft in mice. The study provides insights into the potential of such compounds in cancer therapy by targeting G-quadruplex DNA structures (Blankson et al., 2013).
Antimicrobial Activity
Several studies have synthesized new heterocycles incorporating the chemical structure of interest, showing promising antimicrobial activities. These compounds, through various synthetic routes, have been tested and evaluated against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents. The diversity in the structural modifications of these compounds broadens the scope of their application in developing new antimicrobial drugs (Bondock et al., 2008).
Diverse Library Generation
The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used to generate a structurally diverse library of compounds. This demonstrates the versatility of the chemical structure in synthesizing a wide range of compounds with potential applications in various fields of chemical and pharmaceutical research (Roman, 2013).
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3S/c1-27(2)11-4-12-28-17-6-3-5-16(17)19(26-20(28)30)32-13-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWMZIUBCTHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2976070.png)
![6-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2976071.png)
![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)

![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)



![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)

![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)



